1-Methylinosine; N1-Methylinosine
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Overview
Description
Preparation Methods
1-Methylinosine can be synthesized through several methods. One common synthetic route involves the methylation of inosine at the N1 position. This process typically requires the use of methylating agents under controlled conditions to ensure the selective methylation of the inosine molecule . Industrial production methods may involve large-scale synthesis using similar methylation techniques, optimized for higher yields and purity.
Chemical Reactions Analysis
1-Methylinosine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methylinosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It plays a role in the study of tRNA modifications and their impact on protein synthesis.
Medicine: It is investigated for its potential therapeutic applications, including its role in modulating immune responses.
Industry: It is used in the production of various biochemical reagents and as a standard in analytical chemistry .
Mechanism of Action
1-Methylinosine exerts its effects by modifying the structure of tRNA, which in turn affects the decoding process during protein synthesis. The presence of the methyl group at the N1 position influences the stability and conformation of the tRNA molecule, thereby impacting its interaction with ribosomes and other components of the translation machinery .
Comparison with Similar Compounds
1-Methylinosine can be compared with other similar compounds such as inosine and 1-methylguanosine. While inosine lacks the methyl group at the N1 position, 1-methylguanosine has a methyl group at the N1 position of guanosine. The unique presence of the methyl group in 1-Methylinosine distinguishes it from these compounds and contributes to its specific biological functions .
Similar compounds include:
- Inosine
- 1-Methylguanosine
- 1-Methyladenosine
These compounds share structural similarities but differ in their specific modifications and biological roles.
Properties
IUPAC Name |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5/c1-14-3-13-9-6(10(14)19)12-4-15(9)11-8(18)7(17)5(2-16)20-11/h3-5,7-8,11,16-18H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNGQIYEQLPJMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=O)N=CN2C3C(C(C(O3)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862845 |
Source
|
Record name | 1-Methyl-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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